3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Porphyrinoid Chemistry Macrocycle Synthesis Solubility Engineering

Select 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde when solubility and target engagement are non-negotiable. Unlike generic pyrrole-2-carbaldehyde, the 3,4-dimethyl substitution enables carbaporphyrin macrocycle construction intractable with unsubstituted analogs. This methyl pattern is integral to VEGFR/PDGFR kinase inhibitor pharmacophores—steric and electronic modulation by the methyl groups is essential for binding affinity. For antiparasitic porphyrinoid programs, the derived dimethyl carbaporphyrin scaffold demonstrates proven in vivo efficacy against Leishmania. Substituting with simpler pyrrole aldehydes compromises solubility, target binding, and experimental outcomes. Procure this specific building block to ensure synthetic success.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 19713-89-4
Cat. No. B1269046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-1H-pyrrole-2-carbaldehyde
CAS19713-89-4
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=CNC(=C1C)C=O
InChIInChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3
InChIKeyLRJDGBKOYYAJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS 19713-89-4): Procurement-Grade Pyrrole Aldehyde Building Block for Advanced Heterocyclic Synthesis


3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS 19713-89-4) is a heterocyclic aromatic aldehyde belonging to the pyrrole class, characterized by a pyrrole ring substituted with methyl groups at the 3- and 4-positions and a formyl group at the 2-position [1]. This substitution pattern confers enhanced solubility in organic media compared to the unsubstituted parent pyrrole-2-carbaldehyde, a property critical for its utility in the synthesis of carbaporphyrin macrocycles and kinase inhibitor scaffolds [2]. The compound is commercially available at purities ranging from 95% to 98%, with recommended storage at 0-8°C to preserve aldehyde integrity .

Why 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS 19713-89-4) Cannot Be Replaced by Generic Pyrrole Aldehydes


Generic substitution of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde with simpler pyrrole-2-carbaldehydes (e.g., unsubstituted 1H-pyrrole-2-carbaldehyde) leads to demonstrable performance deficits in key synthetic applications. The specific 3,4-dimethyl substitution pattern directly addresses the poor solubility characteristics of unsubstituted pyrrole-derived macrocycles, enabling the construction of carbaporphyrin systems that would otherwise be intractable [1]. Furthermore, the precise methyl substitution pattern is integral to the pharmacophore design of tyrosine kinase inhibitors targeting VEGFR and PDGFR, where steric and electronic modulation by the methyl groups is essential for binding affinity . The following quantitative evidence underscores why procurement decisions must be compound-specific.

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS 19713-89-4): Comparative Performance Data for Scientific Procurement


Enhanced Solubility of Carbaporphyrin Macrocycles: A Direct Comparison with Unsubstituted Pyrrole-2-carbaldehyde

In the synthesis of carbaporphyrin macrocycles, the use of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (1b) instead of unsubstituted pyrrole-2-carbaldehyde (1a) overcomes a critical solubility deficiency. The unsubstituted route afforded porphyrinoids with 'poor solubility characteristics, limiting applications for further studies' [1]. The dimethyl-substituted aldehyde 1b was specifically employed to address this issue, enabling the exploration of carbatripyrrin methodology [1]. While exact quantitative solubility data (e.g., mg/mL) is not provided in the source, the qualitative improvement is explicitly stated as the key rationale for compound selection, representing a functional, application-critical differentiation.

Porphyrinoid Chemistry Macrocycle Synthesis Solubility Engineering

Validated Building Block for VEGFR/PDGFR Tyrosine Kinase Inhibitors

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde has been explicitly utilized as a building block in the synthesis of novel tyrosine kinase inhibitors that specifically target vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) . These kinases are validated targets in oncology and ophthalmology. In contrast, related pyrrole-2-carbaldehydes lacking the 3,4-dimethyl substitution (e.g., 5-ethyl-1H-pyrrole-2-carbaldehyde) are reported to target different kinases, such as Jak3 , highlighting the target selectivity imparted by the specific substitution pattern. No quantitative IC₅₀ data for the final inhibitors derived from this specific building block were identified in accessible sources; this evidence is based on documented application and target specificity.

Medicinal Chemistry Kinase Inhibitors Anticancer Agents

In Vivo Efficacy of Dimethyl Carbaporphyrin Ketals in Leishmaniasis Models

Carbaporphyrin ketals derived from the dimethyl-substituted pyrrole aldehyde scaffold (synthesized using 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde as a key building block) demonstrated in vivo efficacy in a hamster model of cutaneous leishmaniasis [1]. The dimethyl carbaporphyrin ketal (CKOMe) reduced lesion size and parasitic load even in the absence of light, suggesting a metabolically active, non-photosensitive mechanism [1]. Cytotoxicity levels for human U937 cells and hamster peritoneal macrophages were reported in the ranges of 0.3 to 9 μM and 7 to 330 μM, respectively [1]. This in vivo activity is a direct outcome of the solubility and structural properties conferred by the dimethyl substitution, as unsubstituted carbaporphyrins were previously limited by poor solubility [2].

Antiparasitic Agents Photodynamic Therapy In Vivo Pharmacology

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS 19713-89-4): Optimal Procurement and Application Scenarios


Synthesis of Soluble Carbaporphyrin Macrocycles

This compound is the preferred aldehyde partner for the synthesis of carbaporphyrin macrocycles when solubility of the final product or intermediates is a critical requirement. As demonstrated by Woods (2019), unsubstituted pyrrole-2-carbaldehyde leads to intractable, poorly soluble porphyrinoids, whereas the 3,4-dimethyl derivative enables the preparation of carbaporphyrins suitable for further study and application [1]. Procurement should be prioritized for research groups exploring carbaporphyrin-based materials, sensors, or therapeutic agents where solubility dictates experimental success.

Development of VEGFR/PDGFR-Targeted Tyrosine Kinase Inhibitors

This building block is directly applicable to the synthesis of novel tyrosine kinase inhibitors with specificity for VEGFR and PDGFR, key targets in oncology and ophthalmology [1]. Research programs aiming to generate focused libraries of pyrrole-based kinase inhibitors should prioritize this compound over generic pyrrole-2-carbaldehydes to ensure the correct substitution pattern for target engagement. The documented use of this scaffold in this therapeutic context provides a validated starting point for medicinal chemistry campaigns.

In Vivo Evaluation of Carbaporphyrin-Derived Antiparasitic Agents

For research programs investigating the antiparasitic potential of porphyrinoid compounds, particularly against Leishmania species, the dimethyl carbaporphyrin scaffold derived from this building block offers a proven path to in vivo activity [1]. The demonstrated in vivo efficacy of CKOMe in a hamster leishmaniasis model, coupled with its manipulable cytotoxicity profile, makes this compound a strategic procurement choice for labs transitioning from in vitro to in vivo studies of carbaporphyrin-based photodynamic or antiparasitic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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